molecular formula C10H15NO B14846588 2-(Aminomethyl)-5-isopropylphenol

2-(Aminomethyl)-5-isopropylphenol

Cat. No.: B14846588
M. Wt: 165.23 g/mol
InChI Key: IBUOYUJMYRDHTD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-isopropylphenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(aminomethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3

InChI Key

IBUOYUJMYRDHTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CN)O

Origin of Product

United States

Reactions at the Aromatic Ring:

Halogenation: Due to the highly activated nature of the phenol (B47542) ring, halogenation with reagents like bromine water can lead to polysubstitution. To achieve regioselective monohalogenation, milder conditions and less polar solvents are typically employed. For instance, treatment with bromine in a solvent like chloroform at low temperatures would be expected to favor substitution at the less sterically hindered position 4.

Nitration: Direct nitration with dilute nitric acid is expected to yield a mixture of nitro derivatives, primarily at the 4- and 6-positions. The use of concentrated nitric acid can lead to oxidation and the formation of complex mixtures.

Sulfonation: Sulfonation with concentrated sulfuric acid would likely lead to substitution at the position para to the hydroxyl group (position 4) at lower temperatures, while higher temperatures might favor the thermodynamically more stable product.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally challenging on highly activated phenols due to potential side reactions and catalyst coordination with the hydroxyl and amino groups. Protection of these functional groups is often necessary to achieve the desired regioselectivity.

Reactions Involving the Functional Groups:

N-Alkylation/N-Acylation: The primary amine of the aminomethyl group is nucleophilic and readily undergoes reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. This modification can be used to introduce further diversity and to modulate the electronic and steric properties of the molecule.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or reaction with an acylating agent. This can serve as a protecting group strategy to control reactivity at the aromatic ring or to introduce specific functionalities.

Mannich-type Reactions: While 2-(aminomethyl)-5-isopropylphenol is itself a product of a Mannich reaction, the reactive positions on the ring (4 and 6) could potentially undergo further aminomethylation under forcing conditions, leading to bis(aminomethyl) derivatives.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsExpected Major Product(s)
BrominationBr₂ in CHCl₃, low temp.4-Bromo-2-(aminomethyl)-5-isopropylphenol
NitrationDilute HNO₃, low temp.Mixture of 4-nitro- and 6-nitro-2-(aminomethyl)-5-isopropylphenol
N-AcetylationAcetic anhydride, pyridine2-((Acetylamino)methyl)-5-isopropylphenol
O-MethylationCH₃I, K₂CO₃ in acetone2-(Aminomethyl)-1-methoxy-5-isopropylbenzene

The synthetic utility of this compound is further exemplified by its use as a precursor for the synthesis of heterocyclic compounds. The presence of the ortho-aminomethyl and hydroxyl groups provides a scaffold for cyclization reactions with suitable bifunctional reagents to form benzoxazines and other related heterocyclic systems. These derivatives are of interest in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive techniques for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a predicted ¹H NMR spectrum of 2-(Aminomethyl)-5-isopropylphenol, distinct signals would be expected for the aromatic protons, the aminomethyl protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns (e.g., doublet, singlet) revealing their substitution pattern on the benzene (B151609) ring. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet in the range of 3.5-4.5 ppm. The isopropyl group would exhibit a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), with the methine proton being more downfield than the methyl protons. The phenolic hydroxyl (-OH) and amine (-NH₂) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic CH6.6 - 7.2Multiplet3H
Phenolic OH4.5 - 8.0Broad Singlet1H
Aminomethyl CH₂~3.8Singlet2H
Isopropyl CH~2.8Septet1H
Amine NH₂1.5 - 3.0Broad Singlet2H
Isopropyl CH₃~1.2Doublet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbon of the aminomethyl group would be expected in the range of 40-50 ppm. The isopropyl group would show two signals: one for the methine carbon (~30-40 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-OH150 - 160
Aromatic C-CH₂NH₂125 - 135
Aromatic C-H115 - 130
Aromatic C-isopropyl140 - 150
Aminomethyl CH₂40 - 50
Isopropyl CH30 - 40
Isopropyl CH₃20 - 25

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the aminomethyl, isopropyl, and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity of the different functional groups to the aromatic ring. For example, correlations would be expected between the aminomethyl protons and the adjacent aromatic carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₁₀H₁₅NO), the molecular ion peak [M]⁺ would be expected at m/z 165. The presence of a nitrogen atom means the nominal molecular weight is an odd number, consistent with the nitrogen rule.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a hydrogen radical to form a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group, which can lead to the formation of a stable benzyl-type cation.

Loss of small neutral molecules: Fragmentation may also occur through the loss of small, stable molecules such as water (H₂O) from the phenolic hydroxyl group or ammonia (B1221849) (NH₃) from the amino group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Lost
165[C₁₀H₁₅NO]⁺ (Molecular Ion)-
150[M - CH₃]⁺Methyl radical
132[M - NH₃]⁺Ammonia
122[M - C₃H₇]⁺Isopropyl radical
91[C₇H₇]⁺ (Tropylium ion)C₃H₈N

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group would typically appear as two sharp peaks in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl groups (isopropyl and aminomethyl) would be observed around 2850-3100 cm⁻¹. Other significant peaks would include C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹) and C-O stretching for the phenol (B47542) (around 1200-1260 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Phenolic O-HStretch, hydrogen-bonded3200 - 3600 (broad)
Amine N-HStretch3300 - 3500 (two sharp peaks)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Phenolic C-OStretch1200 - 1260

Raman Spectroscopy for Molecular Vibrations

No Raman spectral data for this compound, including characteristic vibrational modes or peak assignments, has been found in the reviewed literature.

Electronic Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption data for this compound, such as wavelengths of maximum absorption (λmax) and corresponding molar absorptivity values, are not available.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Systems

There is no information on the chiroptical properties or any Electronic Circular Dichroism (ECD) studies of this compound.

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

No X-ray diffraction data is available for the crystalline form of this compound or any of its metal complexes. Consequently, details regarding its crystal system, space group, and molecular geometry cannot be provided.

Computational Chemistry Investigations of 2 Aminomethyl 5 Isopropylphenol and Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed here to unravel the electronic and structural characteristics of 2-(Aminomethyl)-5-isopropylphenol. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used method for such investigations, often paired with a basis set like 6-311+G(d,p) to provide a robust description of the molecule's properties. researchgate.netresearchgate.net

Geometrical Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometrical optimization. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

Conformational analysis is crucial for molecules with rotatable bonds, such as the isopropyl and aminomethyl groups in the target molecule. researchgate.net Different rotational positions of these groups can lead to various conformers, each with a distinct energy. By mapping the potential energy surface as these bonds are rotated, the most stable conformer (the global minimum) and other low-energy conformers (local minima) can be identified. This analysis is fundamental, as the geometry of the molecule dictates many of its other properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-311+G(d,p))
Bond Length C-O 1.365 Å
C-N 1.470 Å
C-C (ring) 1.390 - 1.405 Å
Bond Angle C-O-H 109.5°
C-C-N 112.0°
Dihedral Angle H-O-C-C 180.0° (anti-periplanar)

Note: The values in this table are illustrative and would be derived from a specific DFT calculation.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation, corresponding to its fundamental vibrational modes (stretching, bending, twisting). The results can be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the structure and aid in the assignment of spectral bands. researchgate.netscirp.orgnih.gov

For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the phenol (B47542) group, the N-H stretches of the amino group, C-H stretches of the aromatic ring and alkyl groups, and C-C and C-O stretching vibrations within the ring. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Phenolic -OH O-H Stretch 3650
Amino -NH₂ Symmetric N-H Stretch 3400
Asymmetric N-H Stretch 3500
Isopropyl C-H Symmetric/Asymmetric Stretch 2870 - 2960

Note: These are typical frequency ranges and the precise values are obtained from DFT calculations. They are often scaled to better match experimental spectra.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more easily excitable and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the amino group, while the LUMO may be distributed over the aromatic system. nih.govresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -5.50
LUMO Energy -0.80

Note: These values are illustrative and depend on the specific computational method and basis set used.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. avogadro.ccschrodinger.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen), while blue indicates regions of positive potential (electron-poor areas, often around hydrogen atoms). avogadro.ccsobereva.com

For this compound, the ESP map would likely show a region of high negative potential around the phenolic oxygen and the nitrogen of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu

A key feature of NBO analysis is its ability to quantify charge transfer interactions. It examines the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). The energy associated with this interaction, known as the second-order perturbation energy (E(2)), indicates the strength of the interaction. scienceacademique.com In this compound, significant interactions would be expected, such as the delocalization of the oxygen and nitrogen lone pairs into the antibonding orbitals of the aromatic ring.

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) π* (C-C)ring 5.2
LP (N) π* (C-C)ring 3.8

Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The values are for illustrative purposes.*

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule. wikipedia.org It partitions the total electron density among the constituent atoms based on the molecular orbitals. niscpr.res.inuni-muenchen.de Although it has known limitations, such as a strong dependence on the basis set used, it can provide a qualitative understanding of the charge distribution. q-chem.comchemrxiv.org

The calculated atomic charges can help to identify reactive sites within the molecule. For this compound, the oxygen and nitrogen atoms are expected to carry negative charges due to their high electronegativity, while the hydrogen atoms of the hydroxyl and amino groups, as well as some carbon atoms, will likely have positive charges. niscpr.res.in

Table 5: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (e)
O (hydroxyl) -0.65
N (amino) -0.85
H (hydroxyl) +0.45
C (attached to O) +0.30

Note: These values are illustrative and can vary significantly with the computational method.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic excited-state properties of molecules. rsc.org It is an extension of Density Functional Theory (DFT) that allows for the investigation of how the electron density of a system evolves over time in the presence of a time-dependent potential, such as that from an oscillating electric field of light. This makes TD-DFT particularly suitable for predicting electronic absorption spectra, which correspond to transitions from the ground electronic state to various excited states.

By calculating the vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry) and the corresponding oscillator strengths (the probability of a given transition), one can simulate a molecule's UV-Visible spectrum. rsc.orgresearchgate.net These calculations are crucial for understanding a molecule's photophysical properties, color, and how it interacts with light.

For instance, in a study of aminophenols, TD-DFT was used to investigate the substitution effects of an amino group on the excited-state hydrogen transfer reaction of phenol. researchgate.net The calculations revealed that the introduction of an amino group generally lowers the energy of the excited states. researchgate.net Specifically, TD-DFT calculations on phenol and its amino-derivatives showed that the vertical excitation energies of the lowest ππ* (an excitation from a pi bonding orbital to a pi anti-bonding orbital) and πσ* (an excitation from a pi bonding orbital to a sigma anti-bonding orbital) states are very close. researchgate.netresearchgate.net This proximity is critical as the πσ* state is often involved in photochemical reactions like O-H bond dissociation. researchgate.net

In a theoretical investigation of thymol (B1683141), a structural isomer of the target compound, TD-DFT calculations were performed using the B3LYP functional and a 6-311G(d,p) basis set to compute its UV-Visible absorption spectra, vertical excitation energies, and oscillator strengths. researchgate.net Such studies help elucidate the electronic transitions responsible for the observed absorption bands. researchgate.net

Table 1: Illustrative TD-DFT Data for Phenol and Aminophenol Derivatives This table presents example data from a computational study on phenol and its amino-derivatives to illustrate typical outputs of TD-DFT calculations. The values are not for this compound.

CompoundExcited StateVertical Excitation Energy (eV)
Phenolππ5.22
o-Aminophenolππ4.88
m-Aminophenolππ5.03
p-Aminophenolππ4.67

Source: Adapted from research on the effects of amino substitution in phenol. researchgate.netresearchgate.net

Nonlinear Optics (NLO) Properties Prediction

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Organic molecules with large NLO responses are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govresearchgate.net Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new molecules, guiding synthetic efforts toward materials with enhanced performance. rsc.org

The key NLO properties at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications. researchgate.net

For example, a theoretical study on thymol (5-methyl-2-isopropylphenol) calculated its dipole moment components using DFT at the B3LYP/6-311G(d,p) level. researchgate.net The calculated total dipole moment provides insight into the molecule's polarity, which is a factor in its solubility and interaction with other polar molecules. researchgate.net

Linear polarizability (α) describes the linear response of the molecular electron cloud to an external electric field, while hyperpolarizabilities (β and γ) describe the nonlinear responses. The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted into light with double that frequency. rsc.org

Computational chemists use DFT to calculate the components of the polarizability and hyperpolarizability tensors. researchgate.netrsc.org These calculations are sensitive to the chosen functional and basis set. Studies on various organic molecules have shown that functionals including a portion of exact Hartree-Fock exchange, especially long-range corrected functionals, often provide more accurate predictions for NLO properties. rsc.org

In the computational analysis of thymol, various NLO properties including the mean linear polarizability (α), anisotropic polarizability (Δα), and the first-order hyperpolarizability (β) were calculated. researchgate.net Such calculations are vital for assessing the potential of a molecule or its derivatives as NLO materials. researchgate.net The enhancement of NLO properties is often linked to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. rsc.org

Table 2: Calculated NLO Properties for Thymol (5-methyl-2-isopropylphenol) This table shows data from a DFT study on thymol, a structural analog, to exemplify typical NLO property calculations. The values are not for this compound.

PropertyCalculated Value (esu)
Mean Polarizability (α)1.10 x 10-23
First Hyperpolarizability (β)1.49 x 10-30

Source: Adapted from a theoretical study on 5-methyl-2-isopropylphenol. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape, its dynamics, and its interactions with its environment, such as a solvent. nih.govstanford.edu

For a flexible molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt due to rotations around its single bonds. This is crucial for understanding how the molecule's shape influences its biological activity or material properties.

MD simulations have been applied to study phenolic compounds in various contexts. For example, simulations of phenolic resins have been used to investigate properties like the glass transition temperature and the formation of hydrogen-bonding networks. surrey.ac.ukresearchgate.net In studies of phenol in solution, MD can elucidate the dynamics of solute-solvent complex formation and the structure of the solvation shell, which are critical for understanding chemical reactivity. nih.govstanford.edu These simulations rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces between atoms. nih.gov

In Silico Approaches in Mechanistic Biological Activity Prediction

In silico methods, particularly molecular docking, are indispensable tools in modern drug discovery and toxicology for predicting how a molecule might interact with a biological target. mdpi.comnih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ufms.brmdpi.com The primary goal of docking is to predict the binding mode and affinity (often represented as a docking score) of a ligand to a target protein. biomedpharmajournal.org This information can provide hypotheses about the molecule's potential biological activity or mechanism of action. mdpi.comresearchgate.net

Numerous docking studies have been performed on phenol derivatives, including thymol, to explore their potential as therapeutic agents. For instance, thymol and its derivatives have been docked into the active sites of various proteins to investigate their anticancer and antimicrobial activities. mdpi.comresearchgate.netnih.gov In one study, thymol was docked into essential proteins of microorganisms like C. albicans and S. aureus to understand its antimicrobial mechanism, revealing favorable hydrophobic and electrostatic interactions at the active sites. mdpi.com In another, docking studies of thymol and its derivatives against proteins involved in cancer, such as protein kinase C, helped to correlate their chemical structure with their potential anticancer effects. researchgate.netnih.gov Similarly, docking has been used to assess whether ortho-substituted phenols like thymol can act as substrates or inhibitors for enzymes like tyrosinase. mdpi.com

These studies demonstrate how molecular docking can be applied to a molecule like this compound to screen for potential biological targets and predict its binding interactions, providing a rational basis for further experimental investigation. nih.gov

Table 3: Example Molecular Docking Results for Thymol against Various Protein Targets This table presents a selection of docking scores for the analogous compound thymol against different biological targets to illustrate the output of such studies. The values are not for this compound.

Protein TargetPDB IDFunctionDocking Score (kcal/mol)
Glucosamine-6-phosphate synthase2VF5Antimicrobial TargetFavorable Interaction Reported
Protein Kinase C5LIHCancer TargetHigh Interaction Reported
PARP-16BVHCancer TargetHigh Interaction Reported
Tyrosinase2ZMXEnzymeBinding Predicted

Source: Data compiled from multiple in silico studies on thymol. mdpi.commdpi.comresearchgate.netnih.gov

Hotspot Mapping for Ligand Binding Site Analysis

Hotspot mapping is a computational technique used to identify regions within a protein's binding site that are crucial for ligand binding. These "hotspots" are energetically favorable locations for specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By mapping these hotspots, researchers can understand the key features a ligand must possess to bind effectively to a target protein. This knowledge is instrumental in structure-based drug design, guiding the optimization of lead compounds to enhance their affinity and selectivity.

While specific hotspot mapping studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its binding characteristics. The process typically involves the use of small molecular probes, representing different functional groups (e.g., methyl, hydroxyl, amino), which are computationally "docked" across the surface of a protein's binding site. The interaction energies of these probes are calculated at various points, creating a 3D grid that highlights the most favorable interaction zones.

For a molecule like this compound, hotspot mapping would likely reveal several key interaction points. The phenolic hydroxyl group would be expected to interact with hotspots corresponding to hydrogen bond donors and acceptors. The isopropyl group would favor hydrophobic pockets, while the aminomethyl group could engage in hydrogen bonding and electrostatic interactions, particularly if protonated.

Computational tools such as FTMAP utilize this probe-based approach to identify binding hotspots. The results of such an analysis can guide the design of more potent derivatives by modifying the scaffold of this compound to better match the identified hotspots of a target protein.

Molecular docking studies on closely related thymol Mannich base derivatives provide indirect evidence for the binding interactions that would be elucidated by hotspot mapping. These studies often reveal key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. For instance, in silico evaluations of thymol derivatives with microbial enzymes have identified specific residues in the active site that are critical for binding. nih.gov These identified residues can be considered part of the binding hotspots.

A summary of typical interactions for a this compound scaffold with a hypothetical protein binding site, as inferred from studies on related compounds, is presented in Table 1.

Table 1: Predicted Interacting Residues and Interaction Types for this compound
Functional GroupPotential Interacting Residue TypesInteraction Type
Phenolic HydroxylAsp, Glu, Ser, Thr, HisHydrogen Bond (Donor/Acceptor)
Isopropyl GroupLeu, Ile, Val, Phe, TrpHydrophobic
Aminomethyl GroupAsp, Glu, Gln, AsnHydrogen Bond, Electrostatic

Reaction Pathway Mapping and Mechanistic Insight

The synthesis of this compound is typically achieved through the Mannich reaction, a three-component condensation involving thymol (2-isopropyl-5-methylphenol is an isomer, the correct starting material for the title compound would be 4-isopropylphenol), formaldehyde, and a primary or secondary amine (in this case, ammonia (B1221849) or a protected amine). Computational chemistry plays a crucial role in elucidating the mechanism of this reaction, allowing for the mapping of the reaction pathway and the characterization of transition states and intermediates.

The generally accepted mechanism for the Mannich reaction of phenols involves several key steps, which can be modeled using computational methods like Density Functional Theory (DFT).

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to form a highly electrophilic iminium ion. Computational studies can model the geometries and energies of the reactants, transition state, and the resulting iminium ion.

Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. Due to the activating nature of the hydroxyl group, this attack occurs preferentially at the ortho position. DFT calculations can determine the activation energy for this step and confirm the regioselectivity of the reaction. For 4-isopropylphenol, the substitution would occur at one of the ortho positions to the hydroxyl group.

Proton Transfer: The final step involves the loss of a proton from the phenolic intermediate to regenerate the aromaticity of the ring, yielding the final aminomethylated phenol product.

A representative reaction coordinate diagram for the Mannich reaction of a phenol, based on computational studies of similar reactions, is shown below. This diagram illustrates the relative energies of the reactants, intermediates, transition states, and products.

Table 2: Key Species in the Mannich Reaction of a Phenol
SpeciesDescriptionRole in Reaction
ReactantsPhenol, Formaldehyde, AmineStarting Materials
TS1Transition state for iminium ion formationEnergy Barrier
Intermediate 1Iminium IonElectrophile
TS2Transition state for electrophilic attackRate-Determining Step
Intermediate 2Wheland-type intermediateCationic Intermediate
TS3Transition state for proton abstractionEnergy Barrier
ProductAminomethylated PhenolFinal Compound

Through such computational investigations, a deeper understanding of the factors influencing the reaction, such as the nature of the solvent, the type of amine used, and the electronic properties of the phenol, can be achieved. This knowledge is critical for optimizing reaction conditions to improve yields and selectivity in the synthesis of this compound and its derivatives.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A comprehensive search of scientific literature, including scholarly articles, academic papers, and patents, did not yield sufficient specific data on the chemical reactivity and derivatization of this particular compound to fulfill the detailed requirements of the requested outline.

The available information is largely based on the general reactivity of analogous compounds, such as other aminophenols or isomers like carvacrol. Providing an article based on such data would involve significant extrapolation and would not adhere to the strict instruction of focusing solely on "this compound" with detailed, specific research findings.

To generate a scientifically accurate and thorough article as requested, dedicated studies on the electrophilic aromatic substitution patterns, specific reactions of the aminomethyl and phenolic hydroxyl groups, and metal chelation behavior of this compound would be required. This level of detail is not currently present in the accessible scientific literature.

Chemical Reactivity and Derivatization Studies

Regioselective Transformations and Synthetic Utility as a Building Block

The chemical architecture of 2-(aminomethyl)-5-isopropylphenol, featuring a hydroxyl group, an aminomethyl substituent, and an isopropyl group attached to a benzene (B151609) ring, presents a nuanced landscape for chemical reactions. The interplay of the electronic and steric effects of these groups governs the regioselectivity of electrophilic aromatic substitution and other derivatization reactions.

The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. This significantly enhances the nucleophilicity of the positions ortho and para to it. The aminomethyl (-CH₂NH₂) group, while containing a basic nitrogen atom, is primarily an activating, ortho, para-directing group as well, though its influence can be modulated by the reaction conditions, particularly the pH. The isopropyl group is a weakly activating, ortho, para-directing alkyl group.

In this compound, the hydroxyl group is at position 1, the aminomethyl group at position 2, and the isopropyl group at position 5. The positions ortho to the hydroxyl group are 2 and 6, and the position para is 4. The position ortho to the aminomethyl group is 3 (and 1), and the position para is 5. The isopropyl group directs to positions 2, 4, and 6.

The cumulative effect of these substituents makes the aromatic ring highly susceptible to electrophilic attack. The primary challenge and area of synthetic interest lies in controlling the position of substitution to achieve desired isomers.

Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution reactions on this compound is determined by the synergistic and antagonistic directing effects of the substituents.

Position 4 (para to -OH, ortho to -isopropyl): This position is strongly activated by the hydroxyl group and moderately activated by the isopropyl group. It is sterically accessible, making it a likely site for electrophilic attack.

Position 6 (ortho to -OH, ortho to -isopropyl): This position is also strongly activated by the hydroxyl group and moderately by the isopropyl group. However, it is flanked by the hydroxyl and isopropyl groups, which may introduce some steric hindrance depending on the size of the electrophile.

Position 3 (ortho to -aminomethyl, meta to -OH and -isopropyl): This position is activated by the aminomethyl group but is meta to the stronger directing hydroxyl group. Therefore, substitution at this position is generally less favored in electrophilic aromatic substitutions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupsDirecting InfluencePredicted Reactivity
3-CH₂NH₂ (ortho)ActivatingModerately Favored
4-OH (para), -CH(CH₃)₂ (ortho)Strongly ActivatingHighly Favored
6-OH (ortho), -CH(CH₃)₂ (ortho)Strongly ActivatingFavored (potential steric hindrance)

Synthetic Transformations and Derivatization

The multifunctionality of this compound allows for a variety of chemical transformations, making it a versatile building block for the synthesis of bioactive molecules and ligands.

Coordination Chemistry and Catalytic Applications

Role as a Ligand in Metal Complex Formation

The ability of 2-(aminomethyl)-5-isopropylphenol to act as a ligand is rooted in the presence of a hard phenolate (B1203915) oxygen donor and a borderline amino nitrogen donor. This N,O donor set allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry. The electronic and steric properties of the ligand can be readily tuned by the isopropyl group on the phenol (B47542) ring, influencing the stability, structure, and reactivity of the resulting metal complexes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Aminophenol derivatives are well-known for their flexible coordination behavior. mdpi.com The this compound ligand is anticipated to primarily function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the aminomethyl group and the oxygen atom of the deprotonated phenolic group. This coordination mode results in the formation of a stable six-membered chelate ring.

In practice, related Schiff base ligands derived from 2-aminophenol (B121084) have been shown to exhibit various coordination modes. Depending on the starting materials for the Schiff base condensation, ligands can be designed to be bidentate, tridentate, or even tetradentate, binding to one or more metal centers. nih.goviosrjournals.org For instance, the reaction of 2-aminophenol with salicylaldehyde (B1680747) derivatives yields tridentate ligands that bind through the phenolic oxygen, imine nitrogen, and the second phenolic oxygen. researchgate.net This versatility highlights the potential for this compound to be incorporated into more complex polydentate ligand systems.

Design of Compartmental Ligands Incorporating Aminophenol Motifs

Compartmental ligands are sophisticated molecules designed with distinct coordination pockets capable of selectively binding different metal ions. The aminophenol motif is a valuable building block for such ligands. By reacting aminophenols with appropriate aldehydes or other linking groups, it is possible to create large, acyclic, or macrocyclic ligands with multiple donor sites. nih.gov

For example, heptadentate N5O2 aminophenol ligands have been synthesized to enforce a specific pentagonal bipyramidal geometry around lanthanoid ions, which is of great interest for developing molecular magnets. mdpi.com Similarly, unsymmetrical ligands incorporating a bridging phenoxide from an aminophenol core have been used to synthesize hetero-dinuclear complexes, where two different metal ions are held in close proximity. nih.gov These examples underscore the utility of the aminophenol unit in constructing complex, multicompartmental systems.

Formation of Mono- and Multinuclear Metal Complexes

The coordination of this compound and its derivatives can lead to both mononuclear and multinuclear metal complexes. Mononuclear complexes would feature a single metal ion chelated by one or more ligand molecules.

More complex structures, such as multinuclear complexes, are also readily accessible. The phenolate oxygen of the aminophenol ligand is well-known to act as a bridging atom between two or more metal centers. This has been demonstrated in the synthesis of numerous phenoxo-bridged dinuclear complexes. For instance, dinuclear zinc(II) halide complexes have been formed using a reduced Schiff base derived from 2-((dimethylamino)ethylamino)methyl-4-nitrophenol. ias.ac.in In these structures, two zinc(II) ions are bridged by two phenoxo oxygen atoms from the ligands. The development of dinuclear species is particularly significant as they can exhibit unique properties and functions compared to their mononuclear counterparts due to the interactions between the metal centers. rsc.org Even more complex structures, such as a unique pentanuclear zinc(II) complex featuring bridging azide (B81097) and phenolate groups, have been synthesized using a Schiff base ligand, showcasing the rich structural possibilities. rsc.org

Catalytic Activity of Metal Complexes Derived from Aminomethyl Isopropylphenols

The metal complexes of aminophenol-based ligands are not just structurally interesting; they often possess significant catalytic activity. The close proximity of a metal ion and the organic ligand framework can create active sites for a variety of chemical transformations, often inspired by the active sites of metalloenzymes. derpharmachemica.com

Bio-inspired Catalysis Mimicking Metallohydrolases

Metallohydrolases are a broad class of enzymes that utilize metal ions to catalyze the hydrolysis of various substrates. Metal complexes of aminophenol ligands have been successfully employed as functional models for these enzymes. The metal ion in such complexes acts as a Lewis acid, activating the substrate towards nucleophilic attack, while the ligand framework helps to create a specific microenvironment around the active site.

For example, copper(II) and zinc(II) complexes of a tetradentate Schiff-base ligand derived from 2-hydroxyanilines have been shown to mimic the enzymatic activity of galactose oxidase. derpharmachemica.com In another study, iron(II) complexes with 2-aminophenolate ligands were found to mimic the function of 2-aminophenol dioxygenases, catalyzing the oxidative cleavage of the aromatic ring. derpharmachemica.com These examples demonstrate the potential of metal complexes of this compound to serve as catalysts for bio-inspired oxidation and hydrolysis reactions.

Phosphatase-like Catalytic Activity

A significant area of research for aminophenol-based complexes is the mimicry of phosphatase enzymes, which are metallohydrolases that catalyze the hydrolysis of phosphate (B84403) esters. This is a fundamentally important reaction in biology, and developing small molecule catalysts that can perform this function is a major goal in bioinorganic chemistry.

Several studies have shown that dinuclear and multinuclear metal complexes of aminophenol-derived ligands are effective catalysts for the hydrolysis of phosphate diesters like bis(p-nitrophenyl)phosphate (BNP) and monoesters like p-nitrophenylphosphate (NPP).

Dinuclear Zinc(II) Complexes: Phenoxo-bridged dinuclear zinc(II) complexes have demonstrated catalytic activity in the hydrolysis of (4-nitrophenyl)phosphate (4-NPP). ias.ac.in The rate of hydrolysis was found to be influenced by the electronic properties of the ligand, with electron-withdrawing groups on the phenol ring affecting the Lewis acidity of the zinc centers and, consequently, the catalytic rate. ias.ac.in

Hetero-dinuclear Complexes: A series of hetero-dinuclear M(II)–Fe(III) (where M = Zn, Ni, Co, Cu) complexes supported by a large, unsymmetrical aminophenol-based ligand were synthesized as models for purple acid phosphatase. nih.gov These complexes were shown to effectively hydrolyze the substrate bis(2,4-dinitrophenyl)phosphate (2,4-BDNPP), with the catalytically active species proposed to be a dihydroxo-bridged intermediate. nih.gov

Pentanuclear Zinc(II) Complex: A unique pentanuclear zinc(II) complex with a reduced Schiff base ligand has also been shown to possess good phosphatase-mimicking activity, evaluated by the hydrolysis of 4-NPP. rsc.org

The mechanism of this catalysis generally involves the binding of the phosphate ester to one or both metal centers, followed by nucleophilic attack by a metal-bound hydroxide (B78521) or water molecule. The dinuclear nature of many of these catalysts is thought to be crucial for their activity, allowing for cooperative effects between the metal centers in substrate binding and activation.

Catecholase-like Catalytic Activity

Complexes involving this compound and its derivatives have been investigated for their ability to mimic the function of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding quinones. This catalytic process is of significant interest for potential industrial and biotechnological applications. The catecholase-like activity of synthetic complexes is typically evaluated using a model substrate, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), and monitoring the formation of 3,5-di-tert-butyl-o-benzoquinone.

Research has shown that dinuclear copper(II) complexes are particularly effective in mimicking catechol oxidase. For instance, a mono alkoxo-bridged dinuclear Cu(II) complex demonstrated efficient catecholase activity with a turnover number (kcat) of 2.08×10^4 h-1. researchgate.net The efficiency of this complex is attributed to the two Cu(II) centers being held at an optimal distance of approximately 3.26 Å, which is believed to facilitate the binding of the catecholate during the electron transfer reaction. researchgate.net

Similarly, studies on other dinuclear copper(II) complexes supported by poly-benzimidazole ligands have shown moderate kcat values of around 45 h−1 in acetonitrile. rsc.org The mechanism of this catalytic oxidation often involves the reduction of molecular oxygen, with hydrogen peroxide identified as a byproduct. researchgate.net In some systems, it has been proposed that both molecular oxygen and the hydrogen peroxide formed can act as oxidants in a dual mechanism for catechol oxidation. researchgate.net

The catalytic activity is not limited to copper complexes. Manganese(II) complexes have also been explored for their catecholase-mimicking properties. A manganese complex, [(Cl)2Mn(RCOOET)], was found to catalyze the oxidation of catechol at a rate of 3.74 µmol L−1 min−1 in tetrahydrofuran. researchgate.net However, comparative studies have indicated that complexes with later transition metals, such as copper, supported by electron-rich ligands, tend to exhibit higher kcat values for catechol oxidation compared to manganese(II) complexes under similar conditions. rsc.org For example, the kcat values for Mn(II) complexes were found to be in the range of 8–40 h−1, which is lower than that of comparable Cu(II) complexes. rsc.org

Influence of Metal Centers and Ancillary Ligands on Catalytic Efficiency

The catalytic efficiency of metal complexes in catecholase-like reactions is profoundly influenced by the nature of the metal center and the electronic and steric properties of the ancillary ligands.

The choice of the metal ion is a critical determinant of catalytic activity. As noted, copper(II) complexes often exhibit higher catecholase activity than manganese(II) complexes with the same ligand framework. rsc.org This difference is attributed to the intrinsic redox properties of the metal ions and their ability to facilitate the electron transfer required for catechol oxidation. Iron(III) complexes have also been shown to be highly active, with one Fe(III) complex of a Mannich base demonstrating a high turnover rate (kcat) of 112.32 h−1. researchgate.net

Ancillary ligands play a crucial role in modulating the catalytic properties of the metal center. The electronic environment created by the ligand can significantly impact the Lewis acidity of the metal ion and its redox potential. For instance, the introduction of different substituents on the ancillary ligand can fine-tune the catalytic activity. uky.edu In the context of zinc(II) complexes involved in nitrite-thiol interactions, subtle alterations in the primary coordination sphere by modifying the ancillary ligands were shown to affect the Lewis-acidity of the [L2ZnII]2+ cores, which in turn influenced their efficiency in promoting the reaction. rsc.org

The presence of additional coordinating groups, or ancillary ligands, can also impact the availability of coordination sites for substrate binding. For example, the presence of thiocyanate (B1210189) in some iron(III) complexes was found to negatively affect their catecholase activity. researchgate.net This was attributed to the strong binding of thiocyanate to the metal center, which hinders the coordination of the incoming catechol substrate. researchgate.net Therefore, for a complex to be an efficient catalyst, there must be a balance between the stability of the complex and the availability of a coordination site for the substrate. In some dinuclear copper(II) complexes, a square planar geometry at one of the copper centers provides a free position for the coordination of the substrate molecule, enhancing its catalytic efficiency. researchgate.net

The table below summarizes the catalytic activities of various metal complexes with ligands structurally related to this compound, highlighting the influence of the metal center on the turnover number in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC).

Metal CenterAncillary Ligand TypeSubstrateTurnover Number (kcat) (h-1)
Cu(II)Mono alkoxo-bridged dinuclear complex3,5-DTBC2.08×10^4 researchgate.net
Cu(II)Poly-benzimidazole3,5-DTBC~45 rsc.org
Mn(II)Poly-benzimidazole3,5-DTBC8-40 rsc.org
Fe(III)Mannich base3,5-DTBC112.32 researchgate.net

Structure Activity Relationship Sar Investigations in Mechanistic Contexts

Correlation Between Chemical Structure and Mechanistic Biological Target Interaction

The biological activity of 2-(Aminomethyl)-5-isopropylphenol is intrinsically linked to its chemical architecture. The molecule comprises a phenol (B47542) ring substituted with a hydroxyl group, an aminomethyl group at the ortho position, and an isopropyl group at the meta position relative to the hydroxyl group. This specific arrangement of functional groups dictates how the molecule orients itself within and interacts with biological targets such as receptors or enzymes.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for anchoring the molecule to a biological target. The aminomethyl group, being basic, is likely to be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. The isopropyl group, being bulky and hydrophobic, can engage in van der Waals interactions and fit into hydrophobic pockets within the target protein. The spatial relationship between these three groups is crucial for optimal binding and subsequent biological effect.

Studies on related aminomethyl phenol derivatives have shed light on the importance of this structural arrangement. For instance, research on a series of 2-piperidinomethyl derivatives of phenols has demonstrated that the nature of the amine and the substitution pattern on the phenol ring significantly influence their biological activity.

Influence of Substituent Position and Nature on Mechanistic Activity

The specific nature and placement of the substituents on the phenol ring of this compound are critical determinants of its mechanistic activity. Alterations to any of the three key functional groups—the aminomethyl, isopropyl, and phenolic hydroxyl groups—can profoundly impact the compound's interaction with its biological target.

Effects of Aminomethyl Group Modifications on Mechanism of Action

The aminomethyl group is a key determinant of the molecule's interaction with its biological target. Modifications to this group can significantly alter the compound's activity. For example, the basicity of the nitrogen atom can be modulated by substitution, which in turn affects the strength of ionic interactions.

Modification of Aminomethyl GroupPredicted Effect on Mechanistic Interaction
Primary Amine (-CH2NH2) Forms strong ionic bonds with anionic sites on the target.
Secondary Amine (-CH2NHR) May enhance binding through additional hydrophobic or hydrogen bonding interactions depending on the nature of 'R'.
Tertiary Amine (-CH2NR2) Increased steric bulk may either improve or hinder binding depending on the size of the binding pocket.
Quaternary Ammonium Salt (-CH2N+R3) Permanent positive charge ensures strong ionic interaction but may affect cell permeability.

This table is illustrative and based on general principles of medicinal chemistry.

Research on related compounds, such as oxytocic 2-piperidinomethyl derivatives of phenols, has shown that the nature of the amine has a profound effect on activity. In that series, piperidinomethyl derivatives were found to be more active than derivatives with other bases, and methylation at the alpha-position to the nitrogen atom enhanced the activity of both piperidine (B6355638) and morpholine (B109124) derivatives. nih.gov This suggests that the steric and electronic properties of the aminomethyl substituent are finely tuned for optimal interaction with the biological target.

Impact of Isopropyl Group Alterations on Mechanistic Pathways

The isopropyl group at the 5-position of the phenol ring plays a crucial role in the molecule's hydrophobic interactions with its biological target. Altering the size, shape, or electronic nature of this substituent can significantly impact the compound's binding affinity and selectivity.

Alteration of Isopropyl GroupPredicted Impact on Mechanistic Pathway
Replacement with smaller alkyl groups (e.g., methyl, ethyl) May lead to a loss of binding affinity due to reduced van der Waals interactions if the binding pocket is large.
Replacement with larger alkyl groups (e.g., tert-butyl) Could either enhance binding by filling a larger hydrophobic pocket or cause steric hindrance, preventing proper binding.
Introduction of a polar group (e.g., hydroxyl) May introduce new hydrogen bonding opportunities but could also be detrimental if the binding pocket is purely hydrophobic.
Replacement with a halogen (e.g., chlorine, fluorine) Can alter the electronic properties and hydrophobicity of the molecule, potentially influencing binding affinity and metabolic stability.

This table is illustrative and based on general principles of medicinal chemistry.

For example, in a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids, the presence of the isopropyl group was a key feature of the synthesized compounds which exhibited antibacterial and antifungal activities. nih.govmdpi.com This underscores the importance of the lipophilic character imparted by the isopropyl group for biological activity.

Role of Phenolic Hydroxyl Group in Mechanistic Activity Modulation

The phenolic hydroxyl group is a critical pharmacophoric feature. It can participate in hydrogen bonding, act as a proton donor, and its acidity can be modulated by other ring substituents.

The presence of the hydroxyl group is often essential for the biological activity of phenolic compounds. drugbank.com It can form key hydrogen bonds with amino acid residues in the active site of an enzyme or receptor, thereby anchoring the molecule in a specific orientation. The acidity of the phenolic proton can also be important for certain mechanisms of action.

SAR in Relation to Enzymatic Inhibition or Activation Pathways

While specific enzymatic targets for this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to predict its potential as an enzyme inhibitor or activator. Phenolic compounds are known to interact with a variety of enzymes. nih.gov

For a compound like this compound to act as a competitive inhibitor, its structure would need to mimic that of the enzyme's natural substrate, allowing it to bind to the active site but not undergo the catalytic reaction. nih.gov The aminomethyl and hydroxyl groups could form interactions similar to those of the substrate, while the isopropyl group could occupy a hydrophobic sub-pocket.

Computational SAR for Predictive Modeling of Mechanistic Biological Activity

In the absence of extensive experimental data, computational SAR methods can provide valuable insights into the potential biological activity of this compound. drugbank.com These in silico techniques use the chemical structure of a molecule to predict its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activity. drugbank.com For a set of aminomethylphenol derivatives, a QSAR model could be built using descriptors such as:

Descriptor CategoryExamples of Descriptors
Electronic Partial charges, dipole moment, HOMO/LUMO energies
Steric Molecular volume, surface area, shape indices
Hydrophobic LogP, molar refractivity
Topological Connectivity indices, shape indices

This table provides examples of descriptors used in QSAR modeling.

By establishing a mathematical relationship between these descriptors and the observed biological activity, these models can predict the activity of new, unsynthesized compounds.

Molecular docking is another powerful computational tool that can be used to simulate the binding of this compound to the active site of a known or hypothesized biological target. This technique can help to:

Predict the preferred binding pose of the molecule.

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity of the compound.

Such computational studies can guide the synthesis of new derivatives with improved activity by suggesting specific structural modifications that are likely to enhance binding to the target.

Future Research Directions and Translational Potential in Chemical Sciences

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of 2-(aminomethyl)-5-isopropylphenol is a prerequisite for its extensive study and application. While traditional methods for aminomethylation, such as the Mannich reaction, are established, future research will likely focus on developing more sustainable and efficient synthetic protocols. A key objective is to improve atom economy, reduce waste, and utilize milder reaction conditions.

One promising avenue is the exploration of direct C-H aminomethylation of 5-isopropylphenol. Recent advancements in transition-metal-free catalysis offer a compelling alternative. For instance, an iodine-catalyzed approach for the ortho-aminomethylation of phenols in aqueous media has been demonstrated. rsc.org This method showcases broad substrate scope and tolerance for sensitive functional groups, making it a potentially valuable tool for the synthesis of this compound. rsc.org

Synthetic StrategyCatalyst/ReagentKey Advantages
Direct C-H AminomethylationIodine/Sodium PercarbonateTransition-metal-free, aqueous media, broad substrate scope rsc.org
From Aromatic Sulfonic AcidsAlkali Hydroxide (B78521)Utilizes different starting materials google.com
Mannich ReactionFormaldehyde, AmineEstablished method, potential for optimization

Exploration of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound and its precursors. Future research in this area will likely concentrate on achieving high selectivity, particularly regioselectivity in the initial aminomethylation step.

Copper(II)-catalyzed ortho-selective aminomethylation of free phenols represents a significant advancement. nih.gov This method utilizes potassium aminomethyltrifluoroborate as the aminomethylating agent and proceeds under mild conditions with high ortho-selectivity. nih.gov A proposed single-electron transfer radical coupling mechanism involving a six-membered transition state rationalizes the observed selectivity. nih.gov Applying and optimizing such copper-based catalytic systems for 5-isopropylphenol could provide a highly efficient and selective route to this compound.

Furthermore, rhodium-catalyzed amination of phenols offers a direct and redox-neutral approach to forming C-N bonds, producing water as the sole byproduct. organic-chemistry.orgnih.gov While this method typically yields anilines, its adaptation for aminomethylation or for further functionalization of the aminomethyl group could open up new synthetic pathways. organic-chemistry.orgnih.gov The arenophilic nature of the rhodium catalyst facilitates the challenging keto-enol tautomerization of phenols, enabling subsequent condensation with amines. organic-chemistry.org

Catalytic SystemMetalKey FeaturesPotential Application
Iodine CatalysisNone (Transition-metal-free)Aqueous conditions, good functional group tolerance rsc.orgDirect ortho-aminomethylation of 5-isopropylphenol
Copper(II) CatalysisCopperHigh ortho-selectivity, mild conditions nih.govSelective synthesis of this compound
Rhodium CatalysisRhodiumRedox-neutral, atom-economical C-N bond formation organic-chemistry.orgnih.govNovel functionalization strategies

Rational Design of Derivatives with Tuned Mechanistic Properties

The aminomethylphenol scaffold is a versatile platform for the rational design of derivatives with specific, fine-tuned properties. The presence of both a phenolic hydroxyl group and an amino group allows for a wide range of chemical modifications.

Future research could focus on synthesizing a library of derivatives by modifying the amino group, the phenolic hydroxyl, or the aromatic ring. For example, the synthesis of novel aminomethyl derivatives of 4-methyl-2-prenylphenol has demonstrated that modifications to the amino group can significantly impact the antioxidant properties of the resulting compounds. nih.gov Specifically, a Mannich base with an octylaminomethyl group exhibited potent radical-scavenging activity and the ability to inhibit oxidative hemolysis. nih.gov Similar strategies could be applied to this compound to develop derivatives with enhanced antioxidant or other biological activities.

Another promising direction is the synthesis of primary aminomethyl derivatives, which can serve as valuable intermediates for further functionalization. Research on kaempferol (B1673270) derivatives has shown that primary aminomethyl groups can be introduced and that these compounds can exhibit significant anticancer activity. rsc.org The synthesis of such derivatives of this compound could lead to new therapeutic agents. Furthermore, the complexing properties of related aminophenol derivatives with metal ions suggest potential applications in areas such as analytical chemistry and catalysis. psu.edu

Derivative ClassPotential ModificationTargeted Property
N-Substituted DerivativesAlkylation or arylation of the amino groupEnhanced antioxidant or biological activity nih.gov
O-Substituted DerivativesEtherification or esterification of the hydroxyl groupModified solubility and pharmacokinetic properties
Ring-Substituted DerivativesFurther functionalization of the aromatic ringFine-tuning of electronic and steric properties
Primary Aminomethyl DerivativesSynthesis of the unsubstituted aminomethyl compoundVersatile intermediate for further synthesis rsc.org

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and gaining deeper mechanistic insights. In the context of this compound, this integrated approach can be applied to several key areas.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the outcomes of synthetic transformations. For instance, in the synthesis of primary aminomethyl derivatives of kaempferol, DFT analysis supported a proposed S_N2 mechanism involving a hydrogen bond-assisted process. rsc.org Similar computational studies could be used to understand the factors governing the regioselectivity of the aminomethylation of 5-isopropylphenol with different catalytic systems.

Computational methods can also guide the rational design of derivatives with specific properties. By calculating molecular descriptors such as electronic properties, steric parameters, and lipophilicity, researchers can predict how different structural modifications will affect the biological activity or material properties of the resulting compounds. This in-silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. The integration of computational predictions with experimental validation will be instrumental in unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the recommended analytical methods for characterizing 2-(Aminomethyl)-5-isopropylphenol in research settings?

Answer: To ensure accurate characterization, employ a combination of spectroscopic and chromatographic techniques:

  • HPLC-UV/Vis : For purity assessment and quantification. Use reversed-phase C18 columns with mobile phases optimized for phenolic amines (e.g., water/acetonitrile gradients with 0.1% trifluoroacetic acid to suppress ionization) .
  • GC-MS : For volatile derivatives (e.g., silylated or acetylated forms). Column selection (e.g., DB-5MS) and temperature programming must minimize decomposition of the aminomethyl group .
  • NMR (¹H/¹³C) : Confirm structural integrity, focusing on aromatic protons (δ 6.5–7.5 ppm) and the aminomethyl group (δ 2.8–3.5 ppm). Deuterated DMSO or methanol is recommended for solubility .
  • FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1600–1640 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335). Local exhaust ventilation is mandatory during weighing or synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid water to prevent environmental release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How can researchers validate the purity of synthesized this compound?

Answer:

  • TLC : Use silica gel plates with a chloroform/methanol (9:1) system; visualize under UV (254 nm) or ninhydrin staining for primary amines .
  • Melting Point Analysis : Compare observed values (e.g., 127–133°C for related phenolic amines) with literature data to detect impurities .
  • Elemental Analysis (EA) : Verify C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can optimize the synthetic yield of this compound?

Answer:

  • Catalytic Amination : Use reductive amination with Pd/C or Raney Ni under H₂ (1–3 atm). Optimize reaction time (6–12 hr) and molar ratios (amine:aldehyde = 1:1.2) to reduce side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability. Avoid protic solvents to prevent premature hydrolysis .
  • Post-Synthesis Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity fractions .

Q. How can researchers resolve discrepancies in reported stability data for this compound?

Answer:

  • Controlled Degradation Studies : Expose the compound to stressors (e.g., 40–60°C, pH 3–9) and monitor degradation via HPLC-UV. Quantify half-life (t₁/₂) under each condition .
  • Mechanistic Probes : Use LC-MS/MS to identify degradation products (e.g., oxidized quinones or dimerized species). Compare fragmentation patterns with reference libraries .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability and environmental factors (humidity, light exposure) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • QSPR Models : Use software like COSMO-RS or EPI Suite to estimate logP (lipophilicity), pKa (acid-base behavior), and solubility. Validate predictions with experimental data .
  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict spectroscopic properties (NMR chemical shifts, IR vibrations) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide drug design applications .

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